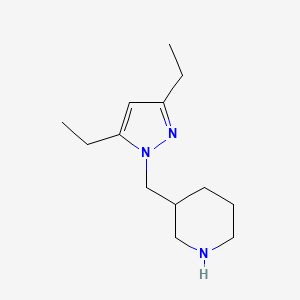
(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride
Vue d'ensemble
Description
“(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1855-39-6 . It has a molecular weight of 209.72 . It is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-chlorophenyl) (cyclopentyl)methanamine . The InChI code for this compound is 1S/C12H16ClN/c13-11-7-3-6-10 (8-11)12 (14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 .Physical And Chemical Properties Analysis
“(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride” is a liquid at room temperature . It has a molecular weight of 209.72 .Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds with similar structural features to "(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride" includes studies on improved synthesis methods for related compounds, which are significant for pharmaceutical applications. For example, novel industrial synthesis approaches for sertraline hydrochloride, an antidepressant, highlight advancements in synthesis efficiency and environmental safety. These methods involve intermediates that share functional groups with the compound of interest, indicating relevance in synthetic application and optimization (Krisztina Vukics et al., 2002; Geraldine Patricia Taber et al., 2004).
Potential Therapeutic Applications
Although direct applications in therapy for "(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride" are not discussed, research on structurally similar compounds offers insights into potential medical applications. For instance, studies on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium show its accumulation in mitochondria due to thiol-reactive properties, suggesting potential for targeted biological imaging and therapy (A. Amoroso et al., 2008).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05 and GHS07 .
Propriétés
IUPAC Name |
(3-chlorophenyl)-cyclopentylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9;/h3,6-9,12H,1-2,4-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUDLVDARGBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




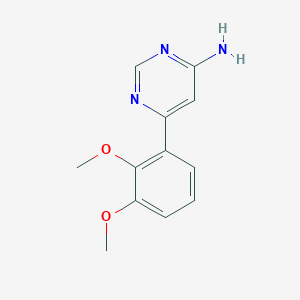

![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)

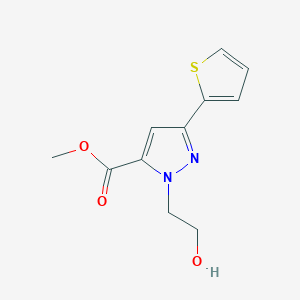

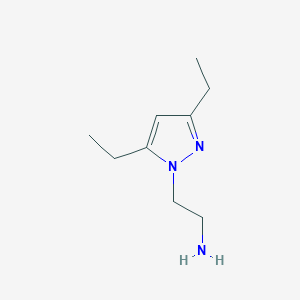
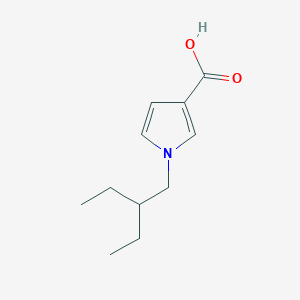
![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)

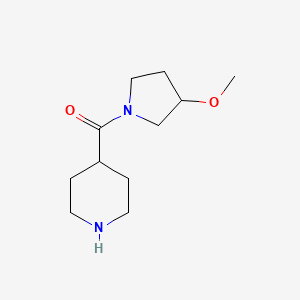
![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)
